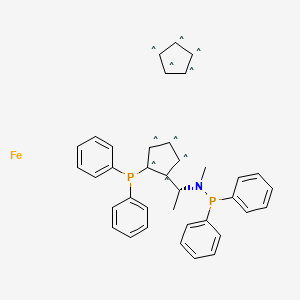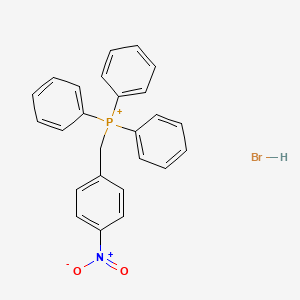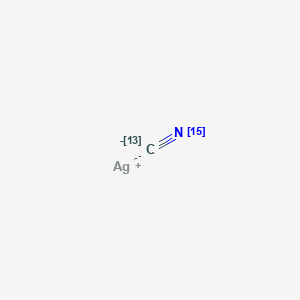
(s)-Methyl-BoPhoz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-Methyl-BoPhoz is a chiral phosphine ligand commonly used in asymmetric synthesis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound plays a crucial role in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl-BoPhoz typically involves the reaction of a chiral phosphine precursor with a methylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired enantiomeric purity. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-Methyl-BoPhoz undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
(s)-Methyl-BoPhoz has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantiomeric excess.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound is employed in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (s)-Methyl-BoPhoz involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic cycles, facilitating the formation of chiral products. The molecular targets include transition metals such as palladium, rhodium, and iridium. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
(s)-BINAP: Another chiral phosphine ligand used in asymmetric synthesis.
(s)-Ph-BPE: A bidentate phosphine ligand with similar applications.
(s)-SegPhos: Known for its high enantioselectivity in various catalytic reactions.
Uniqueness
(s)-Methyl-BoPhoz stands out due to its unique methyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic reactions where other ligands may not perform as well. Its high enantiomeric purity and stability also contribute to its widespread use in both academic and industrial settings.
Properties
Molecular Formula |
C37H35FeNP2 |
|---|---|
Molecular Weight |
611.5 g/mol |
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-26H,1-2H3;1-5H;/t26-;;/m1../s1 |
InChI Key |
ZIAZHUWEJYUGEO-FBHGDYMESA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)

![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)


![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
